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Compound of Interest

Compound Name: (S)-1,5-diethylpiperazin-2-one

Cat. No.: B020951 Get Quote

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in

successful drug candidates due to their favorable pharmacological and pharmacokinetic

properties. The piperazin-2-one nucleus is unequivocally one of these "privileged structures."[1]

[2] Its inherent conformational constraints and ability to present substituents in well-defined

spatial orientations make it an exceptional scaffold for designing peptidomimetics and novel

therapeutic agents.[1] This guide focuses on a specific, chirally pure derivative, (S)-1,5-
diethylpiperazin-2-one (CAS 106576-36-7), presenting it as a versatile building block for

researchers, scientists, and drug development professionals. We will delve into its

physicochemical characteristics, explore robust synthetic strategies for its preparation and that

of its analogs, outline a framework for its analytical characterization, and discuss its potential

applications in the synthesis of next-generation therapeutics.

Section 1: Physicochemical Properties and
Structural Profile
A foundational understanding of a molecule's physical and chemical properties is paramount for

its effective use in synthesis and development. (S)-1,5-diethylpiperazin-2-one is a chiral,

disubstituted piperazinone.

Molecular and Physical Characteristics
The fundamental properties of (S)-1,5-diethylpiperazin-2-one are summarized below. These

data are critical for reaction planning, purification, and formulation development.
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Property Value Source(s)

CAS Number 106576-36-7 [3][4][5]

Molecular Formula C₈H₁₆N₂O [4][5][6]

Molecular Weight 156.23 g/mol [4][7]

Boiling Point 275°C (Predicted) [4][7]

Density 0.945 g/cm³ (Predicted) [4][7]

pKa 7.88 ± 0.40 (Predicted) [4][7]

Storage Temp. 2-8°C [4][7]

Structural Representation
The chirality at the C5 position is a defining feature of this molecule, offering a stereochemically

defined scaffold for further elaboration.
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Caption: Workflow for asymmetric hydrogenation synthesis.

Experimental Protocol (Generalized):

To an autoclave, add the 5,6-disubstituted pyrazin-2-ol substrate, Pd(OCOCF₃)₂, and the

chiral ligand (e.g., (R)-Tol-BINAP) under an inert atmosphere.

Add the solvent system (e.g., dichloromethane/benzene 1:1) and the acid co-catalyst (e.g.,

TsOH·H₂O). [2]3. Seal the autoclave, purge with H₂ gas, and then pressurize to 1000 psi.

Heat the reaction mixture to 80°C and stir for 24-48 hours, monitoring for completion by TLC

or LC-MS.
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After cooling and venting, concentrate the reaction mixture in vacuo.

Purify the crude product via flash column chromatography to yield the enantiomerically

enriched piperazin-2-one. [2]

Strategy 2: One-Pot Domino Ring-Opening Cyclization
(DROC)
This modern approach combines multiple transformations into a single, efficient operation,

minimizing waste and purification steps. It is particularly valuable for generating structural

diversity. [8][9] Causality: The sequence begins with a base-catalyzed Knoevenagel

condensation, followed by a stereoselective epoxidation of the resulting electron-deficient

alkene, catalyzed by a chiral phase-transfer catalyst (e.g., a quinine-derived urea). [9]The final

step is a domino reaction where a diamine (like N,N'-diethylethylenediamine for the target

molecule) opens the epoxide, and the resulting amino alcohol undergoes an intramolecular

cyclization to form the piperazinone ring. The stereochemistry of the final product is dictated by

the configuration of the epoxide intermediate.

Experimental Protocol (Generalized):

Knoevenagel/Epoxidation: In a round-bottom flask, dissolve the starting aldehyde,

(phenylsulfonyl)acetonitrile, and a quinine-derived urea catalyst in an anhydrous solvent like

toluene. [9]Stir at room temperature until the condensation is complete. Cool the mixture to

-20°C and add an oxidant (e.g., cumyl hydroperoxide) to form the chiral epoxide.

DROC Step: To the same reaction vessel, add the N,N'-disubstituted ethylenediamine (e.g.,

N,N'-diethylethylenediamine) and a non-nucleophilic base like triethylamine (Et₃N). [9]3.

Allow the reaction to warm to room temperature or gently heat (e.g., 50°C) and stir until the

cyclization is complete.

Quench the reaction, perform an aqueous workup, and extract the product with an organic

solvent.

Purify by flash column chromatography to isolate the target 1,5-disubstituted piperazin-2-

one.
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Section 3: Analytical and Quality Control Framework
Ensuring the identity, purity, and stereochemical integrity of (S)-1,5-diethylpiperazin-2-one is

crucial for its application in research and development. A multi-pronged analytical approach is

required.

Crude Product
from Synthesis

Purity Analysis
(HPLC-UV/MS or GC-MS)

Chiral Purity (ee)
(Chiral HPLC or GC)

Purity > 95% Structural Confirmation
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Caption: A typical quality control workflow for a chiral intermediate.

Chromatographic Purity Assessment
Gas Chromatography (GC) is well-suited for analyzing volatile and semi-volatile piperazine

derivatives. [10]

Principle: The sample is volatilized and separated based on its boiling point and interaction

with a stationary phase within a capillary column. A Flame Ionization Detector (FID) provides

quantitative data based on concentration, while a Mass Spectrometer (MS) detector provides

structural information for peak identification.

Protocol Outline (GC-MS):

Sample Preparation: Dissolve a known quantity of (S)-1,5-diethylpiperazin-2-one in a

suitable volatile solvent (e.g., methanol or dichloromethane). [10] 2. Instrumentation: Use

a GC system equipped with a mid-polarity capillary column (e.g., DB-17). [10] 3.

Conditions:

Carrier Gas: Helium at a constant flow. [10] * Injector Temp: ~250°C. [10] * Oven

Program: A temperature gradient (e.g., start at 80°C, ramp to 280°C) to ensure

separation of impurities.

Detector Temp (MS transfer line): ~260°C. [10] 4. Analysis: Inject the sample and

integrate the peak areas to determine the purity percentage. Identify any impurity peaks
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by their mass spectra.

Enantiomeric Purity (ee) Determination
The most critical quality attribute is the enantiomeric excess (ee), which confirms the

stereochemical integrity of the material. This is exclusively determined using chiral

chromatography.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a stationary

phase that is itself chiral. This chiral stationary phase (CSP) interacts diastereomerically with

the two enantiomers of the analyte, causing them to separate and elute at different times.

Protocol Outline (Chiral HPLC):

Column Selection: Choose a CSP known to be effective for amines or amides (e.g., a

polysaccharide-based column like Chiralpak IA, IB, etc.).

Mobile Phase: Use a non-polar mobile phase (e.g., hexane/isopropanol or

hexane/ethanol) under isocratic conditions. The ratio is optimized to achieve baseline

separation of the (S) and (R) enantiomers.

Detection: A UV detector set at a suitable wavelength (e.g., ~210 nm for the amide

chromophore).

Quantification: Calculate the enantiomeric excess using the areas of the two enantiomer

peaks: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Section 4: Applications in Medicinal Chemistry and
Drug Discovery
(S)-1,5-diethylpiperazin-2-one is not an end-product but rather a valuable starting point. Its

utility lies in its pre-installed stereocenter and the two nitrogen atoms that can be functionalized

to explore chemical space.

Role as a Peptidomimetic Scaffold
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The rigidified backbone of the piperazinone ring mimics the turn structures found in peptides.

[1]This allows for the design of small molecules that can interact with protein targets that

typically bind peptides, but with significantly improved metabolic stability and oral bioavailability.

A Building Block for Diverse Libraries
The N1 nitrogen, bearing an ethyl group, is a tertiary amine. The N4 nitrogen is part of an

amide bond but can be involved in further reactions or influence the molecule's properties. The

chiral C5 center provides a fixed anchor point for building out other substituents. This structure

is an ideal starting point for creating libraries of compounds for screening against various

biological targets. Research into other substituted piperazines has revealed potent activity in

several areas:

Central Nervous System (CNS): Many piperazine derivatives interact with dopamine and

serotonin receptors, making them candidates for treating conditions like Parkinson's disease,

schizophrenia, and depression. [11][12]* Antiviral Agents: The piperazinone core is found in

molecules targeting viral components, such as HIV-1 capsid modulators. [13]* Enzyme

Inhibitors: The constrained structure can effectively position functional groups to interact with

the active sites of enzymes, such as protein kinase C inhibitors. [14]

Conclusion
(S)-1,5-diethylpiperazin-2-one (CAS 106576-36-7) represents more than just a single

chemical entity; it is a gateway to a rich field of medicinal chemistry. Its defined stereochemistry

and the privileged nature of the piperazinone scaffold make it a high-value building block for the

synthesis of complex and potentially bioactive molecules. This guide has provided a

comprehensive technical framework, outlining robust synthetic strategies and essential

analytical methodologies. By leveraging this knowledge, researchers and drug developers can

effectively incorporate this and related chiral piperazinones into their discovery programs,

accelerating the journey toward novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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